molecular formula C15H20BrNO2 B13505097 tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate

tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate

Cat. No.: B13505097
M. Wt: 326.23 g/mol
InChI Key: ZYRJBHWIJNQACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclobutyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate typically involves the reaction of 3-(2-bromophenyl)cyclobutanamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a catalyst like palladium on carbon.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of carbamates on enzyme activity and protein interactions. It is also used in the development of new biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is also used as a stabilizer and additive in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • tert-Butyl N-(3-bromophenyl)-N-butylcarbamate
  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl 3-bromopropylcarbamate

Comparison: tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate is unique due to the presence of the cyclobutyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can affect its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-11-8-10(9-11)12-6-4-5-7-13(12)16/h4-7,10-11H,8-9H2,1-3H3,(H,17,18)

InChI Key

ZYRJBHWIJNQACV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.